2-(2-Nitrophenyl)-1,3-dioxolane
Overview
Description
2-(2-Nitrophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a nitrophenyl group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-1,3-dioxolane typically involves the reaction of 2-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene, with an acid catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants and catalysts. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-(2-Aminophenyl)-1,3-dioxolane.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Oxidation: Nitroso derivatives, nitro derivatives with higher oxidation states.
Scientific Research Applications
2-(2-Nitrophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-1,3-dioxolane depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The dioxolane ring provides stability and can influence the compound’s overall reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Nitrophenyl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
2-(4-Nitrophenyl)-1,3-dioxolane: Similar structure but with the nitro group in the para position.
2-(2-Nitrophenyl)-1,3-dioxepane: Similar structure but with a dioxepane ring.
Uniqueness
2-(2-Nitrophenyl)-1,3-dioxolane is unique due to the specific positioning of the nitro group and the dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and potential biological activities.
Properties
IUPAC Name |
2-(2-nitrophenyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)8-4-2-1-3-7(8)9-13-5-6-14-9/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEANTQDUGKFCET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295869 | |
Record name | 2-(2-Nitrophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
48140-35-8 | |
Record name | 48140-35-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Nitrophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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